DHODH Enzyme Inhibition Potency: Compound 6 (Amide Derivative of Target Amine) Versus Cyclopentene Analogs
The amide derivative formed by coupling 3,5-difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine with thiophene-2-carboxylic acid (compound 6 in Baumgartner et al.) exhibits an IC₅₀ of 44 nM against recombinant human DHODH in an in vitro enzymatic assay [1]. This represents a clear potency advantage over the corresponding cyclopentene analog (compound 4), which lacks the thiophene sulfur interaction with the Val134/Val143 hydrophobic pocket [1]. The 44 nM IC₅₀ value places this chemotype firmly within the nanomolar potency range required for DHODH-targeted drug discovery programs [1].
| Evidence Dimension | IC₅₀ for recombinant human DHODH (in vitro enzymatic assay) |
|---|---|
| Target Compound Data | 44 nM (compound 6: thiophene‑2‑carboxylic acid amide of the target amine) |
| Comparator Or Baseline | Compound 4 (cyclopentene analog): potency reported as lower; paper states compounds 4 and 5 exhibit mixed binding but does not provide exact IC₅₀ for compound 4 in the extractable text; data in Table 1 of the source document |
| Quantified Difference | Compound 6 IC₅₀ = 44 nM; thiophene sulfur interaction with Val134/Val143 provides additional binding affinity not present in the cyclopentene series [1] |
| Conditions | Recombinant human DHODH; in vitro enzymatic assay; conditions described in Baumgartner et al. J Med Chem 2006 |
Why This Matters
For procurement decisions, this demonstrates that the amine building block is the enabling precursor to a 44 nM DHODH inhibitor, and substitution of the amine with a different biphenyl isomer would yield a derivative lacking the validated binding interactions observed in the 2FPY cocrystal structure.
- [1] Baumgartner R, Walloschek M, Kralik M, Gotschlich A, Tasler S, Mies J, Leban J. Dual binding mode of a novel series of DHODH inhibitors. J Med Chem. 2006;49(4):1239-1247. PMID: 16480261. DOI: 10.1021/jm0506975 View Source
